molecular formula C24H31N3O5S B2949615 2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide CAS No. 886906-70-3

2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide

Cat. No. B2949615
CAS RN: 886906-70-3
M. Wt: 473.59
InChI Key: CTXLNDJIDBTQOY-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole compounds can be synthesized through a variety of methods. For instance, one method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles .


Molecular Structure Analysis

The molecular structure of imidazole compounds is characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions. For example, they can form both the N1–C5 and N3–C4 bonds in a single operation . This can be achieved through the reaction of two different heterocyclic starting materials in the presence of a catalyst .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric compound, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the context in which they are used. For instance, some imidazole compounds have been used to label fatty acids in the presence of a catalyst in dimethylformamide solvent .

Safety and Hazards

Imidazole compounds can pose various safety and health hazards. For instance, they may form combustible dust concentrations in air and can be harmful if swallowed . They can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Imidazole compounds have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the study and development of imidazole compounds continue to be a promising area of research.

properties

IUPAC Name

2-[2-[(3,5-dimethoxyphenyl)methylsulfonyl]benzimidazol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S/c1-16(2)27(17(3)4)23(28)14-26-22-10-8-7-9-21(22)25-24(26)33(29,30)15-18-11-19(31-5)13-20(12-18)32-6/h7-13,16-17H,14-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXLNDJIDBTQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C2=CC=CC=C2N=C1S(=O)(=O)CC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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